molecular formula C17H11F4NO3 B13084410 4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetic acid

4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetic acid

Cat. No.: B13084410
M. Wt: 353.27 g/mol
InChI Key: FSCPDTYQJHLGJM-UHFFFAOYSA-N
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Description

4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetic acid is a synthetic compound that belongs to the indole family Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this specific compound, the starting materials would include a fluorinated phenylhydrazine and a trifluoromethoxy-substituted ketone. The reaction is usually carried out in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and properties.

Scientific Research Applications

4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activities. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by providing additional interactions with the target .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

    5-Fluoroindole: A fluorinated indole derivative with different biological activities.

    Trifluoromethoxybenzene: A simpler compound with the trifluoromethoxy group but lacking the indole ring.

Uniqueness

4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetic acid is unique due to the combination of the indole ring, fluorine, and trifluoromethoxy groups. This combination provides the compound with distinct chemical and biological properties, making it a valuable tool for research and development in various fields .

Properties

Molecular Formula

C17H11F4NO3

Molecular Weight

353.27 g/mol

IUPAC Name

2-[4-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-indol-3-yl]acetic acid

InChI

InChI=1S/C17H11F4NO3/c18-16-11(10-3-1-2-4-13(10)25-17(19,20)21)5-6-12-15(16)9(8-22-12)7-14(23)24/h1-6,8,22H,7H2,(H,23,24)

InChI Key

FSCPDTYQJHLGJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C3=C(C=C2)NC=C3CC(=O)O)F)OC(F)(F)F

Origin of Product

United States

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